(5-Chloro-6-fluoropyridin-3-YL)boronic acid
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Overview
Description
The compound “(5-Chloro-6-fluoropyridin-3-YL)boronic acid” is a type of boronic acid that contains a pyridine ring with chlorine and fluorine substituents .
Synthesis Analysis
Boronic acids, including “(5-Chloro-6-fluoropyridin-3-YL)boronic acid”, are commonly used as building blocks and synthetic intermediates . They are involved in various chemical reactions, including the Suzuki-Miyaura coupling reactions .Molecular Structure Analysis
The molecular formula of “(5-Chloro-6-fluoropyridin-3-YL)boronic acid” is C5H4BClFNO2 . The compound has a molecular weight of 175.35 g/mol . The InChIKey of the compound is YYFMQBOVWLWZQO-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids, such as “(5-Chloro-6-fluoropyridin-3-YL)boronic acid”, are involved in various chemical reactions. For example, they are used in the synthesis of halohydroxypyridines by hydroxydeboronation with basic hydrogen peroxide .Physical And Chemical Properties Analysis
The compound “(5-Chloro-6-fluoropyridin-3-YL)boronic acid” has a molecular weight of 175.35 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 175.0007644 g/mol . The topological polar surface area of the compound is 53.4 Ų .Scientific Research Applications
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Chemical Synthesis
- “(5-Chloro-6-fluoropyridin-3-YL)boronic acid” is a type of boronic acid, which are commonly used in organic synthesis . They are particularly useful in Suzuki reactions, a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds .
- This compound has a molecular weight of 175.35 and its linear formula is C5H4BClFNO2 .
- It is typically stored in an inert atmosphere at temperatures between 2-8°C .
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Pharmaceutical Research
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Chemical Synthesis
- “(5-Chloro-6-fluoropyridin-3-YL)boronic acid” is a type of boronic acid, which are commonly used in organic synthesis . They are particularly useful in Suzuki reactions, a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds.
- This compound has a molecular weight of 175.35 and its linear formula is C5H4BClFNO2 .
- It is typically stored in an inert atmosphere at temperatures between 2-8°C .
-
Chemical Synthesis
- “(5-Chloro-6-fluoropyridin-3-YL)boronic acid” is a type of boronic acid, which are commonly used in organic synthesis . They are particularly useful in Suzuki reactions, a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds.
- This compound has a molecular weight of 175.35 and its linear formula is C5H4BClFNO2 .
- It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Safety And Hazards
Future Directions
Boronic acids, including “(5-Chloro-6-fluoropyridin-3-YL)boronic acid”, have shown promise in various areas of medicinal chemistry . They have been used to prepare biologically significant compounds, such as 3-arylcoumarins . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, the study of boronic acids, including “(5-Chloro-6-fluoropyridin-3-YL)boronic acid”, is expected to continue and potentially lead to the development of new drugs in the future .
properties
IUPAC Name |
(5-chloro-6-fluoropyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFMQBOVWLWZQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)F)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745353 |
Source
|
Record name | (5-Chloro-6-fluoropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-6-fluoropyridin-3-YL)boronic acid | |
CAS RN |
1366482-32-7 |
Source
|
Record name | (5-Chloro-6-fluoropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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